molecular formula C11H15N3O2S B5879201 N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide

Cat. No. B5879201
M. Wt: 253.32 g/mol
InChI Key: ACGWBJKSUZHIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide is not fully understood, but it is believed to work by binding to specific protein targets and altering their function. This can lead to changes in cellular signaling pathways, gene expression, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the activation of specific signaling pathways, and the induction of cell death in cancer cells. Its effects vary depending on the specific target and context in which it is used.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide in lab experiments is its versatility and ability to target specific proteins and pathways. However, its use can also be limited by its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are many potential future directions for research on N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide, including the development of new synthesis methods, the identification of novel protein targets, and the exploration of its potential therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of N-methyl-N-(2-hydroxyethyl)methanesulfonamide with 1-methyl-1H-benzimidazole in the presence of a base, such as sodium hydroxide. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of this compound.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for detecting metal ions, and as a potential therapeutic agent for treating cancer and other diseases. Its unique chemical structure and properties make it a valuable tool for researchers in many different fields.

properties

IUPAC Name

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-13(17(3,15)16)8-11-12-9-6-4-5-7-10(9)14(11)2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGWBJKSUZHIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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